molecular formula C17H18I2O2 B5162524 1-Iodo-4-[5-(4-iodophenoxy)pentoxy]benzene

1-Iodo-4-[5-(4-iodophenoxy)pentoxy]benzene

Cat. No.: B5162524
M. Wt: 508.13 g/mol
InChI Key: QTNZUKUJIGJGQB-UHFFFAOYSA-N
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Description

1-Iodo-4-[5-(4-iodophenoxy)pentoxy]benzene is an organic compound with the molecular formula C18H18I2O2 It is a derivative of benzene, featuring two iodine atoms and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-4-[5-(4-iodophenoxy)pentoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodophenol and 1,5-dibromopentane.

    Ether Formation: 4-Iodophenol reacts with 1,5-dibromopentane under basic conditions to form 4-(5-bromopentoxy)iodobenzene.

    Second Ether Formation: The intermediate 4-(5-bromopentoxy)iodobenzene then reacts with another equivalent of 4-iodophenol under similar conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4-[5-(4-iodophenoxy)pentoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are applicable.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

1-Iodo-4-[5-(4-iodophenoxy)pentoxy]benzene has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as liquid crystals or polymers with specific properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study molecular interactions and pathways.

Mechanism of Action

The mechanism of action for 1-Iodo-4-[5-(4-iodophenoxy)pentoxy]benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ether linkages and iodine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-4-phenoxybenzene: A simpler analog with one ether linkage and one iodine atom.

    4-Iododiphenyl ether: Another related compound with two phenyl rings connected by an ether linkage and one iodine atom.

Uniqueness

1-Iodo-4-[5-(4-iodophenoxy)pentoxy]benzene is unique due to its extended ether linkage and the presence of two iodine atoms. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-iodo-4-[5-(4-iodophenoxy)pentoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18I2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNZUKUJIGJGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCOC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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